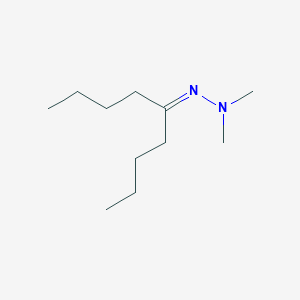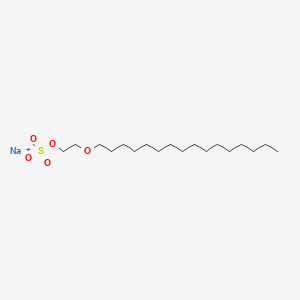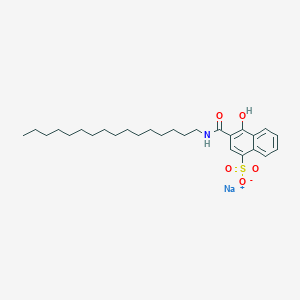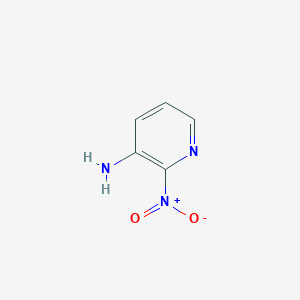
2-Cloro-4-fenilpirimidina
Descripción general
Descripción
2-Chloro-4-phenylpyrimidine (2CPP) is an organic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in water and has a melting point of 142-143°C. 2CPP is an important synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other useful compounds. It has been used in the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory agents, and anticonvulsants.
Aplicaciones Científicas De Investigación
Síntesis Regioselective de Derivados de Pirimidina
2-Cloro-4-fenilpirimidina se utiliza en la síntesis regioselective de nuevos derivados de pirimidina utilizando reactivos de organolitio . Se demostró que el ataque nucleofílico sobre las pirimidinas utilizando N-metilpiperazina es altamente regioselective, favoreciendo la formación de productos sustituidos en C-4 .
Síntesis de Cadenas Laterales Hidrofóbicas
El compuesto se utiliza en la introducción de nuevas cadenas laterales hidrofóbicas utilizando reactivos de organolitio . Generalmente se encuentra que la reactividad de la posición C-4 de las halopirimidinas es fuertemente preferida sobre C-2 .
Síntesis de Fármacos Antimicrobianos y Antibacterianos
Las pirimidinas, incluida la this compound, son compuestos heterocíclicos comunes que se encuentran en muchos productos naturales, así como en fármacos sintéticos con actividad antibacteriana y antimicrobiana .
Síntesis de Fármacos Anticancerígenos
Los derivados de pirimidina, incluida la this compound, se aplican ampliamente en las disciplinas terapéuticas, debido a su alto grado de diversidad estructural . Se utilizan en la modulación de la leucemia mieloide .
Síntesis de Fármacos Antifúngicos
Los derivados de pirimidina se utilizan en la síntesis de fármacos antifúngicos . La diversidad estructural de estos compuestos los hace adecuados para una amplia gama de aplicaciones .
Síntesis de Fármacos Antiparasitarios
This compound se utiliza en la síntesis de fármacos antiparasitarios
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .
Cellular Effects
Some pyrimidine derivatives have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Molecular Mechanism
Some pyrimidine derivatives have been found to inhibit both IL-2 and IL-8 levels, suggesting a potential role in the regulation of immune responses .
Dosage Effects in Animal Models
Some phenyl-pyrimidine derivatives have shown potent biological activities at certain dosages .
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Propiedades
IUPAC Name |
2-chloro-4-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZYJKNISGEWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345536 | |
| Record name | 2-Chloro-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13036-50-5 | |
| Record name | 2-Chloro-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


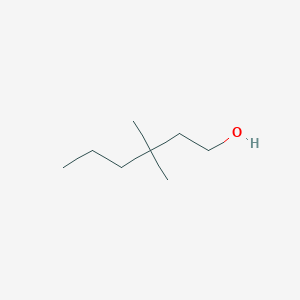
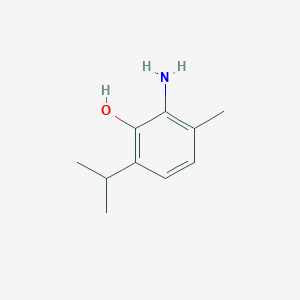
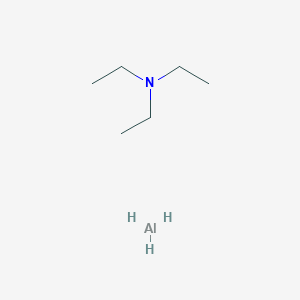
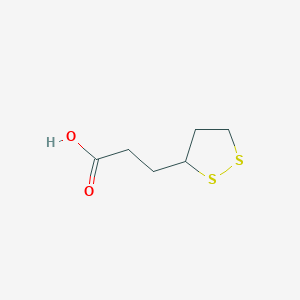
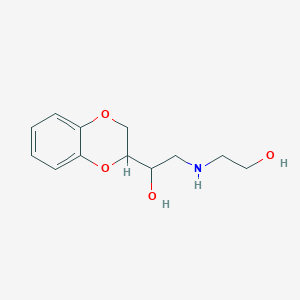
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
